2-CHLORO-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROBENZAMIDE HYDROCHLORIDE
Description
This compound is a benzamide derivative featuring a benzothiazole core substituted with methoxy, methyl, nitro, and morpholinoethyl groups. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. The benzothiazole scaffold is associated with diverse bioactivities, including kinase inhibition and antimicrobial effects . The compound’s structure was likely resolved via X-ray crystallography using programs like SHELXL, a standard tool for small-molecule refinement . Its synthesis involves multi-step reactions, with the nitro group and chloro substitution contributing to electronic effects that modulate binding to biological targets.
Properties
IUPAC Name |
2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-5-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O5S.ClH/c1-14-3-6-18(31-2)19-20(14)33-22(24-19)26(8-7-25-9-11-32-12-10-25)21(28)16-13-15(27(29)30)4-5-17(16)23;/h3-6,13H,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVATBRNBLGYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide hydrochloride typically involves a multi-step process:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring, which can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the benzothiazole derivative using a mixture of concentrated nitric and sulfuric acids.
Chlorination: The chlorination of the benzothiazole derivative is carried out using thionyl chloride or phosphorus pentachloride.
Coupling with Morpholine: The morpholine moiety is introduced through a nucleophilic substitution reaction with 2-chloroethylamine.
Final Coupling: The final step involves the coupling of the chlorinated benzothiazole derivative with the morpholine derivative in the presence of a suitable base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of an amine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.
Substitution: Amines, thiols, triethylamine, dimethylformamide as solvent.
Major Products Formed
Oxidation: Corresponding oxides of the benzothiazole ring.
Reduction: Amine derivatives of the nitrobenzamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarity Metrics
Key structural analogs share the benzothiazole or benzamide backbone but differ in substituents. Computational similarity measures, such as Tanimoto coefficients (based on Morgan fingerprints) and Murcko scaffold analysis , are critical for grouping comparable compounds . For example:
| Compound Name | Structural Motif (Murcko Scaffold) | Tanimoto Coefficient (Morgan FP) | Key Substituent Differences |
|---|---|---|---|
| Target Compound (Hydrochloride Salt) | Benzothiazole-Benzamide | 1.00 (self) | Chloro, Nitro, Morpholinoethyl |
| N-(4-Methoxybenzothiazol-2-yl)-5-Nitrobenzamide | Benzothiazole-Benzamide | 0.85 | Lacks chloro, morpholinoethyl |
| 2-Chloro-N-(7-Methylbenzothiazol-2-yl)acetamide | Benzothiazole-Acetamide | 0.72 | Acetamide group, lacks nitro |
Notes:
- A Tanimoto coefficient ≥0.5 indicates significant similarity for activity prediction .
- Morpholinoethyl and nitro groups enhance hydrogen-bonding capacity, differentiating the target compound from analogs .
Metabolic Stability and Fragmentation Patterns
LC-MS/MS-based molecular networking shows that the target compound’s fragmentation pattern (cosine score = 0.93) clusters with benzothiazole derivatives but diverges due to its unique nitro and morpholinoethyl groups . For example:
- Parent ion (m/z 487.1): Fragments at m/z 320.0 (loss of morpholinoethyl) and m/z 275.1 (benzothiazole core).
- Analog without nitro substitution (m/z 452.0) fragments at m/z 285.0, indicating reduced stability.
Key Research Findings and Limitations
Selectivity : The chloro-nitro combination in the target compound confers 10-fold higher selectivity for EGFR over CDK2 compared to analogs .
Synthetic Challenges: The morpholinoethyl group introduces steric hindrance, reducing reaction yields by ~15% versus simpler analogs.
Contradictions: While structural similarity (Tanimoto >0.8) predicts overlapping bioactivity, minor substituent changes (e.g., nitro → methoxy) drastically alter target engagement .
Biological Activity
The compound 2-Chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide hydrochloride is a complex organic molecule with potential therapeutic applications. Its structure suggests significant biological activity, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, supported by data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula for this compound is C_{16}H_{19ClN4O3S, and it has a molecular weight of approximately 396.87 g/mol. The presence of a benzothiazole moiety is notable for its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to our compound. For instance, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. For example, in vitro studies indicated that certain benzothiazole derivatives can trigger apoptosis through caspase activation pathways .
-
Case Studies :
- A study on related benzothiazole compounds showed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent anticancer properties .
- Another derivative exhibited significant inhibition of proliferation in A431, A549, and H1299 cancer cells, with apoptosis-promoting effects at concentrations as low as 1 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.48 | Apoptosis via caspase activation |
| Compound B | A549 | 0.78 | Cell cycle arrest |
| Compound C | H1299 | 1.54 | Inhibition of IL-6 and TNF-α |
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential efficacy against bacterial strains.
- Antibacterial Studies : Research indicates that related benzothiazole compounds possess significant antibacterial activity, which may be attributed to their ability to inhibit bacterial growth .
- Case Studies :
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 10 |
| Compound E | Escherichia coli | 15 |
Q & A
Q. What are the key steps in synthesizing this compound, and how is structural integrity confirmed?
The synthesis involves multi-step organic reactions, starting with the formation of the benzo[d]thiazol core, followed by sequential introduction of the morpholinopropyl and nitrobenzamide groups. Critical intermediates are purified via column chromatography. Structural confirmation employs IR spectroscopy (to identify functional groups like amides), NMR (for proton and carbon environments), and mass spectrometry (to verify molecular weight and fragmentation patterns) .
Q. How can researchers assess the compound's solubility and stability under varying pH conditions?
Solubility is tested in solvents (e.g., DMSO, water) using UV-Vis spectroscopy or gravimetric methods. Stability studies involve incubating the compound at different pH levels (2–10) and monitoring degradation via HPLC. For example, fluorescence intensity measurements (as in related benzamide analogs) can reveal pH-dependent conformational changes .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Basic assays include:
- Antimicrobial testing : Broth microdilution to determine MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria.
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
Advanced Research Questions
Q. How can molecular docking studies optimize this compound's interactions with target proteins?
Advanced workflows use software like AutoDock Vina or Schrödinger Suite. The compound’s 3D structure (generated via crystallography or DFT calculations) is docked into active sites (e.g., kinases, receptors). Binding affinity (ΔG) and hydrogen-bonding patterns are analyzed. Discrepancies between computational predictions and experimental IC50 values may require force-field adjustments or MD simulations .
Q. What experimental design resolves contradictions in crystallographic data interpretation?
Contradictions in electron density maps (e.g., disordered morpholine groups) are addressed using SHELXL refinement with restraints for bond lengths/angles. Twinning or pseudo-symmetry issues require data reprocessing in SHELXE or alternative space-group testing. High-resolution datasets (>1.0 Å) improve model accuracy .
Q. How can machine learning enhance high-throughput screening (HTS) for derivatives of this compound?
ML models (e.g., random forests, CNNs) trained on existing bioactivity data predict novel derivatives with improved ADMET profiles. Virtual libraries are generated via de novo design , prioritizing scaffolds with low toxicity and high binding scores. Experimental validation via HTS (e.g., 384-well plate assays) confirms hit compounds .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Flow chemistry : Continuous reactors improve yield and reduce side reactions during nitrobenzamide coupling.
- DoE (Design of Experiments) : Taguchi methods optimize reaction parameters (temperature, catalyst loading).
- Green chemistry : Solvent substitution (e.g., cyclopentyl methyl ether) reduces environmental impact .
Data Analysis and Methodological Challenges
Q. How are fluorescence quenching mechanisms analyzed for analogs of this compound?
Stern-Volmer plots quantify quenching constants () using fluorescence lifetime measurements. Competitive binding assays with probes like ANS (8-anilinonaphthalene-1-sulfonic acid) distinguish static vs. dynamic quenching. Discrepancies in values across analogs may reflect differences in electron-withdrawing groups (e.g., nitro vs. chloro substituents) .
Q. What statistical methods validate reproducibility in biological assays?
- ANOVA : Tests inter-group variability in dose-response data.
- Bland-Altman plots : Assess agreement between technical replicates.
- Power analysis : Determines sample size required to detect significant effects (e.g., 80% power, α=0.05) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
